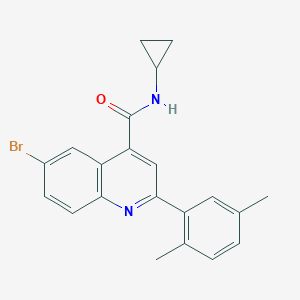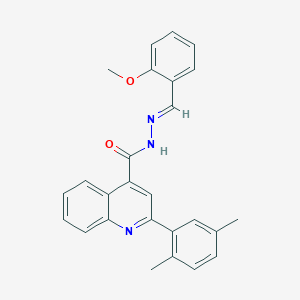![molecular formula C23H16Cl2N4O2 B446106 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE](/img/structure/B446106.png)
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound with the molecular formula C23H16Cl2N4O2 It is known for its unique structure, which includes a quinoline ring, a dichlorophenyl group, and a phenylhydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Coupling with Phenylhydrazinecarboxamide: The final step involves coupling the quinoline derivative with phenylhydrazinecarboxamide under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(1-naphthylmethyl)hydrazinecarbothioamide
- 2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-pyridyl)hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the dichlorophenyl group enhances its ability to interact with biological targets, while the quinoline ring provides a rigid and planar structure that can intercalate with DNA.
Propriétés
Formule moléculaire |
C23H16Cl2N4O2 |
|---|---|
Poids moléculaire |
451.3g/mol |
Nom IUPAC |
1-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-3-phenylurea |
InChI |
InChI=1S/C23H16Cl2N4O2/c24-18-11-10-14(12-19(18)25)21-13-17(16-8-4-5-9-20(16)27-21)22(30)28-29-23(31)26-15-6-2-1-3-7-15/h1-13H,(H,28,30)(H2,26,29,31) |
Clé InChI |
ZRIKFWHKQUHDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446023.png)
![5-chloro-N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B446025.png)


![2,2-dichloro-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B446031.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B446032.png)

![3-(2-chlorophenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B446035.png)
![N'-({6-nitro-1,3-benzodioxol-5-yl}methylene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B446041.png)

![2-(2-isopropoxyphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B446043.png)
![N-[4-(N-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B446046.png)
![3-[(3-methylbenzyl)sulfanyl]-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B446048.png)
![N'-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B446049.png)
